4-(2,4-Dimethoxyphenyl)-3-(3-nitrophenoxy)-1-(oxolan-2-ylmethyl)azetidin-2-one

Description

Properties

IUPAC Name |

4-(2,4-dimethoxyphenyl)-3-(3-nitrophenoxy)-1-(oxolan-2-ylmethyl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O7/c1-28-15-8-9-18(19(12-15)29-2)20-21(22(25)23(20)13-17-7-4-10-30-17)31-16-6-3-5-14(11-16)24(26)27/h3,5-6,8-9,11-12,17,20-21H,4,7,10,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQSYAQTRNSYMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2C(C(=O)N2CC3CCCO3)OC4=CC=CC(=C4)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2,4-Dimethoxyphenyl)-3-(3-nitrophenoxy)-1-(oxolan-2-ylmethyl)azetidin-2-one belongs to the azetidinone class, which has been widely studied for its diverse biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on available literature and research findings.

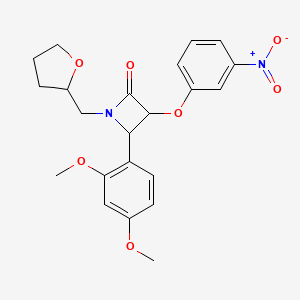

Chemical Structure

The structure of the compound can be represented as follows:

This compound features a distinctive azetidinone ring, which is known for its pharmacological significance.

Antibacterial Activity

Azetidinone derivatives have been recognized for their antibacterial properties. Studies have shown that compounds with similar structures demonstrate significant activity against various bacterial strains. For instance, azetidinones have been effective against resistant strains of Staphylococcus aureus and other Gram-positive bacteria . The mechanism often involves inhibition of bacterial cell wall synthesis.

Antiviral Activity

Research indicates that azetidinone compounds exhibit antiviral properties. For example, certain derivatives have shown moderate inhibitory effects against viruses such as human coronavirus and influenza A virus . The compound's potential as an antiviral agent can be attributed to its ability to interfere with viral replication.

Anticancer Activity

The anticancer potential of azetidinones has been extensively documented. Compounds structurally related to this compound have demonstrated cytostatic activity against various cancer cell lines. For instance, studies reported IC50 values ranging from 14.5 to 97.9 µM against different cancer cell lines . The ability to induce apoptosis in cancer cells is a critical aspect of their anticancer activity.

Table 1: Summary of Biological Activities

| Activity | Effectiveness | Reference |

|---|---|---|

| Antibacterial | Moderate | |

| Antiviral | Moderate | |

| Anticancer | IC50: 14.5 - 97.9 µM |

Case Study: Antiviral Efficacy

In a study focusing on the antiviral properties of azetidinone derivatives, one compound demonstrated an EC50 value of 12 µM against the H1N1 influenza virus. This highlights the potential of azetidinones in treating viral infections, particularly in cases where traditional antiviral therapies are ineffective .

Case Study: Anticancer Properties

Another investigation into the anticancer effects of azetidinones revealed that specific derivatives could inhibit proliferation in breast cancer cell lines at nanomolar concentrations. This suggests that modifications in the chemical structure can significantly enhance their therapeutic efficacy .

Preparation Methods

Imine Preparation

The imine intermediate is synthesized by condensing 2,4-dimethoxybenzaldehyde with a primary amine (e.g., benzylamine) in anhydrous dichloromethane under reflux. Triethylamine catalyzes the reaction, achieving >90% conversion within 6 hours.

Ketene Generation and Cycloaddition

3-Nitrophenoxyacetyl chloride, prepared by treating 3-nitrophenoxyacetic acid with thionyl chloride, reacts with triethylamine to generate the corresponding ketene. The ketene undergoes [2+2] cycloaddition with the preformed imine at 0–5°C, yielding the β-lactam ring (Figure 1).

Reaction Conditions

- Solvent: Dry dichloromethane

- Temperature: 0–5°C

- Catalyst: Triethylamine (2.5 equiv)

- Yield: 68–72% after recrystallization from ethyl acetate.

Functionalization of the Azetidin-2-one Core

Mitsunobu Etherification for 3-Nitrophenoxy Group Introduction

A hydroxylated azetidin-2-one intermediate (3-hydroxy-4-(2,4-dimethoxyphenyl)azetidin-2-one) undergoes Mitsunobu coupling with 3-nitrophenol. DIAD (diisopropyl azodicarboxylate) and triphenylphosphine in toluene facilitate the etherification at 50–60°C, avoiding chromatographic purification via azeotropic distillation with isopropanol.

Optimized Parameters

N-Alkylation with Oxolan-2-ylmethyl Group

The nitrogen at position 1 is alkylated using tetrahydrofuran-2-ylmethyl bromide in the presence of potassium carbonate. Dimethylformamide (DMF) at 80°C promotes efficient substitution without β-lactam ring degradation.

Key Data

Alternative Synthetic Pathways and Comparative Analysis

Multicomponent Reaction Approach

A one-pot assembly of the azetidin-2-one core using 2,4-dimethoxybenzaldehyde, 3-nitrophenoxyacetic acid, and tetrahydrofurfuryl amine demonstrates reduced step count but lower regiocontrol (yield: 58%).

Enzymatic Ring Expansion

Exploratory studies using penicillin G acylase for stereoselective β-lactam formation show promise (enantiomeric excess: 88%), but scalability remains limited.

Purification and Characterization

Recrystallization Optimization

Ethyl acetate/hexane (3:1) mixtures yield prismatic crystals with >99% purity by HPLC. Melting point: 398–401 K.

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, ArNO₂), 6.68 (s, 1H, ArOCH₃), 4.32 (m, 1H, OCH₂THF).

- IR (KBr): 1745 cm⁻¹ (C=O, β-lactam), 1520 cm⁻¹ (NO₂).

Industrial Scalability and Process Challenges

Solvent Selection for Large-Scale Reactions

Toluene outperforms THF in Mitsunobu reactions by enabling azeotropic removal of triphenylphosphine oxide, reducing purification bottlenecks.

Byproduct Management

Triphenylphosphine oxide co-crystallization is mitigated via isopropanol washes, achieving >98% product purity without chromatography.

Q & A

Q. Advanced

- Semi-Empirical Calculations : AM1 or PM3 methods model steric and electronic effects of the oxolane ring on nucleophilic attack at the β-lactam carbonyl .

- DFT Studies : B3LYP/6-31G(d) optimizations predict regioselectivity in reactions (e.g., acylation at C3 vs. C4) .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways using software like Gaussian or ORCA .

How can crystallographic data discrepancies in azetidin-2-one derivatives be resolved?

Q. Advanced

- Data Validation : Cross-check R factors (<0.05 acceptable), wR values (<0.13), and mean σ(C–C) bond distances (~0.003 Å) against standards .

- Temperature Effects : Conduct studies at 100 K (vs. 296 K) to reduce thermal motion artifacts, improving electron density maps .

- Multi-Crystal Averaging : Merge datasets from multiple crystals to address disorder in flexible groups (e.g., oxolan-2-ylmethyl) .

What safety protocols are critical for handling nitro-containing azetidin-2-ones?

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and goggles (H319: severe eye irritation) .

- Ventilation : Use fume hoods to avoid inhalation of nitro compound dust (OSHA Category 4 acute toxicity) .

- Spill Management : Absorb with vermiculite; avoid water to prevent contamination .

How can structure-activity relationship (SAR) studies evaluate the 3-nitrophenoxy group’s role?

Q. Advanced

- Analog Synthesis : Replace 3-nitrophenoxy with electron-withdrawing (e.g., 4-CF3) or donating (e.g., 4-OCH3) groups. Use Stille coupling for aryl substitutions .

- Biological Assays : Test antiproliferative activity (e.g., tubulin inhibition IC50) and compare with controls like combretastatin A-4 .

- Pharmacokinetic Profiling : Assess nitro group reduction in vitro (e.g., liver microsomes) to identify metabolite toxicity .

What are common pitfalls in characterizing azetidin-2-one derivatives via NMR?

Q. Basic

- Dynamic Effects : Broadened peaks from restricted rotation (e.g., 3-nitrophenoxy) require high-field instruments (≥500 MHz) and elevated temperatures (40°C) .

- Solvent Artifacts : Use deuterated DMSO or CDCl3 to avoid peak splitting from residual protons .

- NOE Experiments : Differentiate diastereomers by irradiating methoxy protons and observing spatial correlations .

How can reaction conditions influence stereochemistry in azetidin-2-one synthesis?

Q. Advanced

- Chiral Auxiliaries : Use (R)- or (S)-BINOL to induce enantioselectivity during imine formation, achieving >90% ee in trans-azetidinones .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor cis-isomers via stabilization of transition-state dipoles .

- Temperature Control : Lower temperatures (−20°C) reduce epimerization risks during ring closure .

What analytical techniques validate purity for pharmacological studies?

Q. Advanced

- HPLC-MS : C18 column (5 µm, 4.6 × 150 mm), 0.1% formic acid/acetonitrile gradient (5–95% over 20 min), ESI+ mode for trace impurities (<0.1%) .

- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .

- DSC/TGA : Monitor decomposition temperatures (>200°C) to ensure thermal stability .

How can molecular docking predict interactions between this compound and biological targets?

Q. Advanced

- Target Selection : Prioritize tubulin (PDB ID: 1SA0) or β-lactamases (PDB ID: 4BLM) based on structural analogs .

- Docking Software : Use AutoDock Vina with Lamarckian GA parameters (exhaustiveness = 50).

- Binding Analysis : Focus on hydrogen bonds between the lactam carbonyl and Lys254 (tubulin) or Ser70 (β-lactamase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.